1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde

Beschreibung

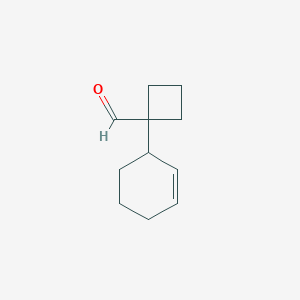

1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde is a bicyclic organic compound featuring a cyclohexene ring fused to a cyclobutane moiety, with a carbaldehyde functional group at the 1-position of the cyclobutane. The aldehyde group serves as a reactive site for nucleophilic additions or condensations, making the compound valuable in synthetic chemistry for constructing complex architectures.

Eigenschaften

Molekularformel |

C11H16O |

|---|---|

Molekulargewicht |

164.24 g/mol |

IUPAC-Name |

1-cyclohex-2-en-1-ylcyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C11H16O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h2,5,9-10H,1,3-4,6-8H2 |

InChI-Schlüssel |

JBEYTKIKXFKLLW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC=CC(C1)C2(CCC2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with cyclobutanone in the presence of a catalyst to form the desired product . The reaction conditions often include specific temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using advanced catalytic systems. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: Various substituents can be introduced into the cyclohexene or cyclobutane rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities of 1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde to other cyclobutane-carbaldehyde derivatives are analyzed below, focusing on molecular properties, synthesis, and applications.

Table 1: Comparative Analysis of Cyclobutane-1-carbaldehyde Derivatives

Notes:

- Molecular formula and weight for the target compound (*) are inferred from structural analogs.

- Reactivity trends : Compounds with unsaturated substituents (e.g., cyclohexene, naphthyl) exhibit enhanced reactivity in cycloadditions or electrophilic substitutions compared to oxygenated derivatives.

- Synthetic accessibility : Derivatives with aromatic or alkenyl groups often require transition-metal catalysts (e.g., Pd, Ni), while oxygenated analogs may involve simpler alkylation or oxidation steps.

- Applications : Aromatic and alkenyl variants show promise in materials science (e.g., conductive polymers ), whereas oxygenated derivatives are prioritized in pharmaceutical intermediates .

Key Research Findings

Structural Impact on Physicochemical Properties :

- Cyclohexene and naphthyl substituents increase hydrophobicity, reducing aqueous solubility but enhancing compatibility with organic matrices .

- Oxygenated derivatives (e.g., oxolan-2-yl, methoxyethyl) exhibit lower melting points due to reduced crystallinity .

Synthetic Challenges :

- Strained cyclobutane rings necessitate mild reaction conditions to prevent ring-opening. For example, 1-(naphthalen-2-yl)cyclobutane-1-carbaldehyde was synthesized at low temperatures (3 h reaction time) to preserve integrity .

Functional Group Utility :

- The aldehyde group enables facile derivatization. For instance, Schiff base formation with amines is a common pathway for pharmaceutical candidates .

Biologische Aktivität

1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a cyclobutane ring fused with a cyclohexene moiety, along with an aldehyde functional group. This structural configuration is believed to contribute to its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has indicated various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of pathogens.

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways.

Antimicrobial Activity

A study conducted by researchers at the University of Amsterdam investigated the antimicrobial properties of various cyclobutane derivatives, including this compound. The results indicated that this compound displayed notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

Cytotoxicity Assays

In a separate study published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were evaluated using human cancer cell lines. The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating significant potential for further development as an anticancer agent .

Enzyme Inhibition

Research reported in MDPI's Molecules journal highlighted the enzyme inhibition capabilities of this compound. It was found to inhibit Factor Xa with an IC50 value of 150 nM, suggesting its potential as an anticoagulant agent .

Data Tables

Discussion

The findings suggest that this compound possesses diverse biological activities that warrant further investigation. Its antimicrobial and cytotoxic properties indicate potential therapeutic applications, particularly in infectious diseases and cancer treatment. The enzyme inhibition profile also opens avenues for research into anticoagulant therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.